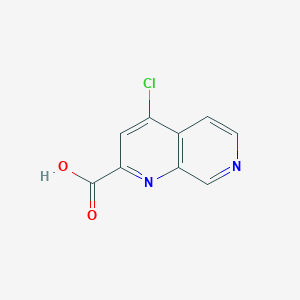

4-Chloro-1,7-naphthyridine-2-carboxylic acid

描述

4-Chloro-1,7-naphthyridine-2-carboxylic acid is a heterocyclic compound featuring a naphthyridine core substituted with a chlorine atom at position 4 and a carboxylic acid group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly for synthesizing protease inhibitors and other bioactive molecules .

属性

IUPAC Name |

4-chloro-1,7-naphthyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-6-3-7(9(13)14)12-8-4-11-2-1-5(6)8/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDPCVHSTBDNKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CC(=N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,7-naphthyridine-2-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization and decarboxylation steps. One common method includes the reaction of 4-chloropyridine-2-carboxylic acid with suitable reagents to form the naphthyridine ring system .

Industrial Production Methods

In industrial settings, the production of 4-Chloro-1,7-naphthyridine-2-carboxylic acid may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieve efficient synthesis .

化学反应分析

Types of Reactions

4-Chloro-1,7-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.

Coupling Reactions: It can form complexes with metals through coupling reactions.

Common Reagents and Conditions

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

科学研究应用

4-Chloro-1,7-naphthyridine-2-carboxylic acid has diverse applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.

Biological Studies: Used in the study of enzyme inhibition and receptor binding.

Material Science: Investigated for its properties in the development of new materials and catalysts.

作用机制

The mechanism of action of 4-Chloro-1,7-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target .

相似化合物的比较

Key Observations :

- Chlorine vs.

- Carboxylic Acid vs. Ester : The free carboxylic acid (as in the target compound) offers higher solubility in aqueous media compared to ester derivatives (e.g., ) but may reduce cell membrane permeability .

- Biphenyl vs. Cyclopropyl : Biphenyl substituents (F51) enhance hydrophobic interactions, whereas cyclopropyl groups () introduce steric constraints that may improve selectivity .

Physicochemical Properties

- LogP : The target compound’s LogP is expected to be lower than F51 (LogP ~1.57 for F51) due to its smaller substituents, but higher than hydroxyethoxy derivatives () due to the chloro group’s hydrophobicity .

- Solubility : The hydroxyethoxy group in significantly improves water solubility compared to the chloro and biphenyl derivatives .

生物活性

4-Chloro-1,7-naphthyridine-2-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family. Its unique structural features include a chlorine atom at the 4th position and a carboxylic acid group at the 2nd position of the naphthyridine ring. This configuration contributes to its distinct chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of 4-Chloro-1,7-naphthyridine-2-carboxylic acid is primarily attributed to its interactions with various biological targets, influencing several biochemical pathways. While specific mechanisms of action for this compound are still under investigation, related compounds have demonstrated significant activities, including:

- Antiviral Properties : Similar naphthyridine derivatives have shown efficacy against hepatitis B and D viruses, suggesting potential antiviral applications for 4-Chloro-1,7-naphthyridine-2-carboxylic acid as well.

- Antimicrobial Activity : Naphthyridine derivatives are often linked to antimicrobial effects. Compounds in this class have been evaluated for their ability to inhibit bacterial growth, particularly against resistant strains .

Biological Activities

Research has highlighted several biological activities associated with 4-Chloro-1,7-naphthyridine-2-carboxylic acid and its derivatives:

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that naphthyridine derivatives exhibit significant antibacterial activity against multidrug-resistant strains. For instance, derivatives comparable to ciprofloxacin showed enhanced potency against Staphylococcus aureus and Enterococcus species .

- Antiviral Potential : Research on structurally similar compounds revealed their ability to inhibit viral replication by interacting with viral proteins essential for the life cycle of hepatitis B and D viruses.

- Enzyme Inhibition : The compound has been explored for its role in inhibiting specific enzymes involved in various metabolic pathways. Its structural characteristics allow it to serve as a lead compound in drug design aimed at developing new therapeutic agents targeting these enzymes.

常见问题

Q. Table 1: Synthetic Method Comparison

| Step | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Chlorination | POCl₃, DMF, 110°C | 75–85 | |

| Carboxylation | NaOH, H₂O, 80°C | 60–70 | |

| Purification | Flash chromatography (CH₂Cl₂:MeOH) | >95% purity |

How can spectroscopic and computational methods resolve structural ambiguities in 4-chloro-1,7-naphthyridine-2-carboxylic acid derivatives?

Basic

IR and ¹H/¹³C NMR are standard for confirming functional groups. The carboxylic acid proton (δ ~12–14 ppm in DMSO-d₆) and chloro-substituted aromatic protons (δ ~8.2–8.5 ppm) provide diagnostic signals .

Advanced

Laser-Raman spectroscopy and DFT calculations can resolve rotational isomerism in chloro-naphthyridines. highlights temperature-dependent IR studies to map vibrational modes (e.g., C=O stretch at ~1700 cm⁻¹) and compare experimental vs. computed spectra for conformational analysis . Discrepancies between observed and predicted data may indicate solvent effects or crystal packing influences .

What strategies mitigate side reactions during functionalization of the chloro group in this compound?

Basic

Use anhydrous conditions and inert atmospheres (Ar/N₂) to prevent hydrolysis of the chloro group. Catalytic Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) requires precise stoichiometry to avoid homocoupling .

Advanced

Protecting the carboxylic acid (e.g., as a methyl ester) before substitution improves selectivity. demonstrates peptide coupling via activation with HATU/DIPEA, preserving the chloro group while introducing amines or triazoles. Kinetic studies show that excess nucleophiles (>1.5 eq) reduce dimerization byproducts .

How do electronic effects of the carboxylic acid group influence reactivity in metal-catalyzed reactions?

Advanced

The electron-withdrawing carboxylic acid deactivates the naphthyridine ring, slowing electrophilic substitution but enhancing oxidative stability. In Pd-catalyzed C–H activation, the acid group directs metallation to ortho positions, enabling regioselective arylation or alkoxylation. Computational models (e.g., NBO analysis) confirm charge redistribution at position 2, favoring coordination with transition metals .

What in vitro assays validate the bioactivity of derivatives, and how are data contradictions addressed?

Advanced

Derivatives are screened for kinase inhibition (e.g., c-Met) using fluorescence polarization assays. Contradictory IC₅₀ values may arise from assay conditions (e.g., ATP concentration). recommends normalizing data to positive controls (e.g., cabozantinib) and validating via orthogonal methods (e.g., SPR or cellular proliferation assays) .

Q. Table 2: Bioactivity Data Validation Workflow

| Step | Method | Purpose |

|---|---|---|

| Primary Screening | Fluorescence polarization | Initial IC₅₀ determination |

| Secondary Validation | Surface plasmon resonance (SPR) | Binding affinity (KD) |

| Tertiary Confirmation | Cell-based assay (e.g., MTT) | Functional activity in vivo models |

What computational tools predict the pharmacokinetic properties of 4-chloro-1,7-naphthyridine-2-carboxylic acid derivatives?

Advanced

Molecular dynamics (MD) simulations using AMBER or GROMACS assess membrane permeability. QSAR models (e.g., SwissADME) predict logP, solubility, and CYP450 interactions. highlights the role of the trifluoromethyl group in improving metabolic stability, a strategy applicable to chloro-naphthyridines .

How are regioselectivity challenges addressed in multi-step syntheses?

Advanced

Competitive substitution at positions 1, 4, and 7 is minimized using bulky directing groups (e.g., tert-butyldimethylsilyl). describes silyl protection of hydroxyl groups during thiophosphorylation, ensuring selective functionalization at position 8 .

What analytical techniques quantify trace impurities in final products?

Basic

HPLC-UV (C18 column, 0.1% TFA in H₂O/MeCN) detects impurities >0.1%. uses LC-MS (ESI⁻ mode) to identify sulfonic acid byproducts from incomplete couplings .

Advanced

High-resolution mass spectrometry (HRMS) and ²⁹Si NMR differentiate isobaric impurities. For example, residual silanol from silyl protecting groups is quantified via ¹H-²⁹Si HMBC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。